3-Ethyl-d5-toluene
Description
3-Ethyl-d5-toluene (CAS: 1398065-64-9) is a deuterated aromatic hydrocarbon with the molecular formula CD₃CD₂C₆H₄CH₃ and a molecular weight of 125.22 g/mol . It is a isotopologue of 3-ethyltoluene (m-ethyltoluene), where five hydrogen atoms are replaced with deuterium (D) at the ethyl group (CD₃CD₂) and the methyl group (CH₃) on the benzene ring. This compound is synthesized for specialized applications, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry internal standards, and isotopic labeling studies due to its 99 atom % D purity .
Key properties include:
Properties
CAS No. |
1398065-64-9 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
125.226 |
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
ZLCSFXXPPANWQY-WNWXXORZSA-N |
SMILES |
CCC1=CC=CC(=C1)C |
Synonyms |
1-Ethyl-d5-3-methylbenzene; 1-Methyl-3-ethyl-d5-benzene; 3-Methylethyl-d5-benzene; NSC 74176-d5; m-Ethylmethyl-d5-benzene; m-Ethyl-d5-toluene; m-Methylethyl-d5-benzene |
Origin of Product |
United States |
Preparation Methods
3-Ethyl-d5-toluene can be synthesized through the alkylation of toluene with ethylene in the presence of a deuterium source. The reaction is typically catalyzed by Lewis acids such as aluminum trichloride . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
3-Ethyl-d5-toluene, like other alkylbenzenes, undergoes several types of chemical reactions:
Scientific Research Applications
3-Ethyl-d5-toluene is used extensively in scientific research, particularly in the field of proteomics . Its deuterated nature makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses . Additionally, it is used in the synthesis of other complex organic molecules and in studies involving reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 3-Ethyl-d5-toluene in research applications involves its role as an internal standard in mass spectrometry. The deuterium atoms in the compound provide a distinct mass difference compared to non-deuterated analogs, allowing for precise quantification of target molecules . This compound does not have a specific biological target or pathway as it is primarily used as a research tool.
Comparison with Similar Compounds
Functional Implications :
- The deuterium substitution in this compound increases its molecular weight by ~7 g/mol, enhancing its utility in mass spectrometry for distinguishing isotopic patterns .
- Non-deuterated analogs are more cost-effective for general laboratory use (e.g., as solvents) but lack isotopic specificity .
Ethylbenzene Derivatives
6-Ethyl-o-toluidine
This compound (synonym: 2-ethyl-6-methylaniline) shares structural similarities but includes an amine group (-NH₂) instead of a methyl group. Key distinctions:
Ethyl Tetradecanoate-d27
Another deuterated compound (CAS: 1113009-11-2), this ester contains 27 deuterium atoms. While both are deuterated, their applications diverge:
- This compound : Used in aromatic reaction mechanisms and spectroscopy.
- Ethyl Tetradecanoate-d27: Applied in lipid metabolism studies due to its fatty acid structure .
Toluene Diisocyanates
Toluene diisocyanates (e.g., benzene-1,3-diisocyanatomethyl) are highly reactive compounds used in polymer production. Unlike this compound, they pose significant health hazards (e.g., respiratory irritation) and require stringent regulatory reporting under EPCRA Section 313 .
Notes on Regulatory and Handling Compliance
- Synonym Management: Accurate CAS number verification is critical, as synonyms like "1-ethyl-3-methylbenzene" may overlap with non-deuterated forms, leading to regulatory misreporting .
- Deuterium-Specific Protocols : Use dedicated glassware to avoid isotopic contamination, as recommended by suppliers like CymitQuimica .
Biological Activity
3-Ethyl-d5-toluene is a deuterated derivative of toluene, a common aromatic hydrocarbon widely used in industrial applications. Understanding the biological activity of this compound is crucial for assessing its potential toxicological effects and therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its metabolism, toxicity, and potential effects on human health.
This compound has the chemical formula and is characterized by the presence of five deuterium atoms which replace hydrogen atoms in the toluene structure. This modification can influence its metabolic pathways and biological interactions.
Metabolism
The metabolism of toluene generally involves several pathways, primarily through cytochrome P450 enzymes. The initial step typically includes hydroxylation of the methyl group to form benzyl alcohol, which is further oxidized to benzoic acid. The metabolic pathway for this compound is expected to follow a similar route, albeit with variations due to the presence of deuterium.
Toxicological Studies
Acute Toxicity: Research indicates that exposure to high concentrations of toluene can lead to acute toxicity characterized by neurological effects, respiratory issues, and irritation of mucous membranes. In animal studies, high doses resulted in significant mortality and adverse effects on body weight and organ weights (e.g., liver and kidneys) .
Chronic Toxicity: Long-term inhalation studies have shown that chronic exposure to toluene can lead to carcinogenic effects in certain strains of mice. However, evidence suggesting similar effects for this compound remains limited. Notably, studies on related compounds indicate potential risks associated with prolonged exposure .
Biological Activity
The biological activity of this compound has not been extensively studied; however, insights can be drawn from research on toluene and other alkyl-substituted aromatic compounds. Key findings include:
- Neurotoxicity: Toluene exposure has been linked to neurotoxic effects, including cognitive deficits and motor impairment. The neurotoxic potential of this compound may be analogous due to structural similarities .
- Genotoxicity: Some studies have indicated that toluene can induce genetic mutations in various cell lines. While specific data on this compound is scarce, the presence of deuterium may alter its genotoxic profile .
- Reproductive Effects: Toluene exposure has been associated with reproductive toxicity in animal models. The implications for this compound are uncertain but warrant further investigation .
Case Studies
A review of case studies highlights instances where toluene exposure led to significant health issues:
- Case Study 1: A cohort exposed to high levels of toluene reported symptoms including dizziness, headaches, and cognitive impairments. The study emphasized the need for monitoring exposure levels in occupational settings .
- Case Study 2: Animal studies demonstrated that chronic inhalation led to liver hypertrophy and changes in kidney function, reinforcing concerns about long-term exposure risks .
Data Table: Summary of Toxicological Findings
Q & A
Q. What are the key considerations when designing a synthesis protocol for 3-Ethyl-d5-toluene to ensure isotopic purity?
Methodological Answer:
- Use deuterated reagents (e.g., D₂O or deuterated alkyl halides) to minimize proton contamination.
- Control reaction conditions (temperature, solvent purity, and inert atmosphere) to prevent isotopic exchange.
- Employ purification techniques like fractional distillation or preparative HPLC, validated via mass spectrometry (MS) to confirm deuterium incorporation ≥95% .
- Quantify isotopic purity using -NMR spectroscopy, comparing peak integration ratios to non-deuterated analogs .
Q. Which spectroscopic techniques are most effective for characterizing the isotopic substitution in this compound, and how should data interpretation be approached?
Methodological Answer:
- -NMR : Identify deuterium positions by comparing chemical shifts to protonated analogs; account for quadrupolar relaxation effects in spectral analysis .
- High-resolution MS : Calculate exact mass differences (Δm/z = +5 Da) to distinguish isotopic clusters. Use isotopic abundance ratios to confirm purity .
- IR Spectroscopy : Monitor C-D stretching vibrations (~2100–2200 cm⁻¹) to verify deuterium incorporation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as deuterated compounds may retain toxicity similar to non-deuterated forms .
- Store in airtight, labeled containers away from oxidizers. Follow spill management guidelines: absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
- Reference Safety Data Sheets (SDS) for emergency procedures, including eye irrigation and first-aid measures .
Q. What strategies should be employed to conduct a systematic literature review on deuterated organic compounds like this compound?
Methodological Answer:
- Use databases (SciFinder, Reaxys) with keywords: "deuterated toluene derivatives," "isotopic labeling," and "synthesis protocols." Filter results by publication date (last 10 years) and peer-reviewed journals .
- Critically evaluate sources for methodological rigor: check isotopic purity validation methods and reproducibility of synthetic routes .
- Identify gaps, such as limited kinetic isotope effect (KIE) studies or environmental fate data, to justify novel research directions .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties of deuterated toluene derivatives like this compound across different studies?
Methodological Answer:
- Perform meta-analysis of published data (e.g., boiling points, solubility) to identify outliers. Use statistical tools (e.g., Grubbs' test) to exclude anomalous values .
- Replicate experiments under standardized conditions (e.g., IUPAC guidelines) to resolve contradictions. Compare results with computational predictions (e.g., COSMO-RS simulations) .
- Publish detailed methodologies (e.g., purity thresholds, instrument calibration) to enhance reproducibility .
Q. What computational methods are suitable for modeling the isotopic effects of this compound in reaction mechanisms?
Methodological Answer:
- Apply density functional theory (DFT) with deuterium substitution to calculate KIE in reaction pathways. Use software (Gaussian, ORCA) with isotopic mass corrections .
- Validate models against experimental kinetic data (e.g., Arrhenius parameters) to assess accuracy .
- Explore solvent effects via molecular dynamics (MD) simulations, incorporating deuterated solvent interactions .
Q. How does the deuterium substitution in this compound influence its environmental partitioning behavior compared to non-deuterated analogs?
Methodological Answer:
- Conduct soil-water partition experiments using -labeled and deuterated analogs to track phase distribution via LC-MS/MS .
- Compare biodegradation rates in aerobic/anaerobic conditions; use stable isotope probing (SIP) to trace microbial uptake .
- Model environmental persistence using EPI Suite, adjusting for isotopic mass differences in degradation half-life predictions .
Q. What experimental approaches can validate the kinetic isotope effects (KIE) observed in reactions involving this compound?
Methodological Answer:
- Perform parallel reactions with protonated and deuterated substrates under identical conditions. Measure rate constants (k₁/k₂) via GC or HPLC .
- Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡) and identify tunneling contributions .
- Cross-validate results with theoretical KIE calculations using Wigner or Bell corrections .
Methodological Notes
- Data Presentation : Follow IUPAC guidelines for reporting isotopic purity and analytical uncertainty. Use tables to compare experimental vs. computational results, ensuring SI units and significant figures are consistent .
- Interdisciplinary Integration : Combine synthetic chemistry with environmental science or computational modeling to address complex research gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
